molecular formula C20H19ClN2O3 B2502533 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide

3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide

Número de catálogo: B2502533
Peso molecular: 370.8 g/mol
Clave InChI: VZTVTSICPINUNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Development of BET Inhibitors

The BET family (BRD2, BRD3, BRD4, BRDT) binds acetylated lysine residues on histones, facilitating transcription elongation. Early BET inhibitors, such as JQ1, showed broad activity but lacked selectivity, affecting both disease-related and essential genes.

Design of MS402

MS402 was synthesized through iterative optimization of benzamide scaffolds. Its cyclopentenone group was introduced to enhance BD1 selectivity, while the 4-methoxyphenyl moiety improves pharmacokinetic properties. This design contrasts with pan-BET inhibitors like MS417, which lack cyclopentenone substituents and exhibit wider off-target effects.

Feature MS402 JQ1 MS417
Primary Target BRD4 BD1 (Ki = 77 nM) BRD4 BD1/2 BRD4 BD1/2
Selectivity 9.2-fold BD1 vs BD2 in BRD4 Non-selective Non-selective
Th17 Inhibition Potent (IC50 < 100 nM) Moderate Weak

Role of Benzamides in Drug Discovery

Benzamides, such as entinostat (HDAC inhibitor) and moclobemide (MAO inhibitor), have a long history in therapeutic development. MS402 extends this legacy by incorporating a benzamide core for epigenetic targeting, distinct from earlier benzamide drugs.

Significance in Epigenetic Research

MS402’s mechanism of action centers on disrupting BET protein interactions with acetylated chromatin, with implications for autoimmune and inflammatory diseases.

Targeting BET BD1 in Th17 Cells

MS402 preferentially inhibits BRD4 BD1 (Ki = 77 nM), blocking its recruitment to Th17 signature genes (IL17A, RORC). This reduces RNA polymerase II (Pol II) phosphorylation and transcription elongation, suppressing Th17 differentiation. In contrast, it minimally affects BRD2 or BRD3, preserving housekeeping gene expression.

Gene MS402 Effect JQ1 Effect
IL17A 80% reduction at 100 nM 70% reduction
RORC 90% reduction at 100 nM 60% reduction
Oxsm (housekeeping) <20% reduction 50% reduction

Therapeutic Applications in Autoimmune Diseases

MS402 demonstrates efficacy in preclinical models of autoimmune inflammation:

  • Colitis Models : Reduces Th17 cell infiltration and cytokine production (IL-17A, IL-22), ameliorating colitis severity in mice.
  • Multiple Sclerosis (MS) : Epigenetic dysregulation, including BRD4 hyperactivity, is implicated in MS pathogenesis. BET inhibitors may address this by modulating T-cell responses.

Advantages Over Pan-BET Inhibitors

MS402’s BD1 selectivity mitigates the toxicity associated with broad BET inhibition. For example:

  • Reduced Neutropenia : Unlike JQ1, MS402 does not deplete neutrophils, a common side effect of pan-BET inhibitors.
  • Enhanced Tissue Specificity : Preferential action on Th17 cells vs. Treg or Th1 cells, preserving immune homeostasis.

Propiedades

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-4-[(2-methyl-3-oxocyclopenten-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-12-17(9-10-19(12)24)23-18-8-3-13(11-16(18)21)20(25)22-14-4-6-15(26-2)7-5-14/h3-8,11,23H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTVTSICPINUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1=O)NC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

Tipos de reacciones: MS402 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Nucleófilos: Haluros, aminas.

    Electrófilos: Haluros de alquilo, cloruros de acilo

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de MS402 puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos funcionalizados .

Aplicaciones Científicas De Investigación

MS402 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como un compuesto de herramienta para estudiar el papel de los bromodominios en la regulación genética y la remodelación de la cromatina.

    Biología: Investigado por sus efectos en la diferenciación celular, la proliferación y la apoptosis.

    Medicina: Explorado como un agente terapéutico potencial para enfermedades inflamatorias, cánceres y otras afecciones que implican expresión genética desregulada.

    Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a bromodominios

Mecanismo De Acción

MS402 ejerce sus efectos uniéndose selectivamente al primer bromodominio (BD1) de BRD4, inhibiendo así su interacción con las histonas acetiladas. Esto evita el reclutamiento de maquinaria transcripcional a loci génicos específicos, lo que lleva a la supresión de la expresión génica. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la diferenciación de células T-helper 17 y la mejora de la colitis en ratones .

Compuestos Similares:

Singularidad de MS402: MS402 es único en su alta selectividad para el primer bromodominio (BD1) de BRD4, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de este dominio y para desarrollar terapias dirigidas con efectos fuera del objetivo potencialmente menores .

Comparación Con Compuestos Similares

Key Observations :

  • The target compound’s cyclopentenyl enone system distinguishes it from simpler amides (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) .
  • Unlike N-(3-Chlorophenethyl)-4-nitrobenzamide, which has a nitro group, the target compound’s methoxy group is electron-donating, altering electronic properties and reactivity .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (376.83 g/mol) compared to simpler analogs (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide at 212.65 g/mol) suggests lower solubility in polar solvents. The cyclopentenyl group may introduce lipophilicity.
  • Melting Points : While exact data for the target compound are unavailable, structurally complex amides (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) exhibit melting points >150°C, influenced by hydrogen-bonding networks .

Hydrogen Bonding and Crystal Packing

  • The target compound’s amide N–H and carbonyl oxygen are expected to form classical hydrogen bonds (N–H···O), while its methoxy and cyclopentenyl groups may engage in C–H···O interactions, similar to 3-Chloro-N-(4-methoxyphenyl)propanamide’s C₁₁(4) graph-set motifs .
  • In contrast, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide may exhibit bifurcated hydrogen bonds due to its amino group, a feature absent in the target compound .

Actividad Biológica

3-Chloranyl-~{N}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide, also referred to as compound 5MJ, has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Formula : C20_{20}H19_{19}ClN2_2O3_3
  • Molecular Weight : 370.83 g/mol
  • InChIKey : VZTVTSICPINUNG-UHFFFAOYSA-N
  • SMILES Notation : CC1=C(CCC1=O)Nc2ccc(cc2Cl)C(=O)Nc3ccc(cc3)OC

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the methoxyphenyl and cyclopentenyl moieties suggests potential interactions with enzymes and receptors involved in inflammatory and viral processes.

Antiviral Properties

Recent studies indicate that derivatives similar to this compound exhibit antiviral activity against Hepatitis B Virus (HBV). For example, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant inhibition of HBV replication through mechanisms involving the enhancement of intracellular levels of APOBEC3G (A3G), a known antiviral factor that inhibits viral replication .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Results indicate that while the compound exhibits antiviral effects, it maintains a favorable selectivity index, suggesting low toxicity to host cells. Further pharmacokinetic studies are needed to fully understand its safety profile in vivo.

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : Evaluate the anti-HBV activity of IMB-0523.
    • Methods : In vitro assays using HepG2.2.15 cell lines.
    • Findings : The compound significantly reduced HBV replication and increased A3G levels, indicating its potential as an antiviral agent .
  • Toxicological Assessment :
    • Objective : Assess acute toxicity in animal models.
    • Methods : Administration of varying doses in mice and monitoring for adverse effects.
    • Findings : No significant toxicity was observed at therapeutic doses, supporting further development for clinical applications .

Data Summary Table

PropertyValue
Chemical NameThis compound
Molecular FormulaC20_{20}H19_{19}ClN2_2O3_3
Molecular Weight370.83 g/mol
Antiviral ActivityInhibits HBV replication
CytotoxicityLow toxicity at therapeutic doses
Mechanism of ActionIncreases A3G levels

Q & A

Q. What are the recommended synthetic pathways for synthesizing 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Activation of the benzamide precursor using coupling reagents like DCC/HOBt or formation of an acyl chloride via thionyl chloride (SOCl₂) .
  • Step 2 : Nucleophilic substitution with 4-methoxyaniline to introduce the methoxyphenyl group.
  • Step 3 : Functionalization of the cyclopentenyl moiety via a Michael addition or cyclization reaction under controlled conditions (e.g., anhydrous solvent, inert atmosphere) .
  • Critical Parameters : Temperature (60–80°C for amide coupling), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .

Q. How can spectroscopic techniques (NMR, MS, UV-Vis) be optimized to characterize this compound’s structure and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns. Integrate peaks to verify stoichiometry .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to detect [M+H]⁺ ions. Fragmentation patterns help validate the cyclopentenyl and benzamide moieties .
  • UV-Vis : Analyze π→π* transitions (λmax ~270–320 nm) to assess conjugation in the benzamide core .

Q. What are the best practices for crystallizing this compound, and which software tools are recommended for structural refinement?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in a mixed solvent system (e.g., CHCl₃/hexane) to grow single crystals. Monitor crystal growth under polarized light .
  • Refinement Tools : SHELXL for small-molecule refinement, leveraging its robust handling of disorder and twinning. Validate hydrogen bonding networks using Mercury or Olex2 .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

  • Methodological Answer :
  • Contradiction Analysis : Cross-reference with DFT-calculated NMR shifts (Gaussian or ORCA) to identify discrepancies caused by dynamic effects (e.g., tautomerism) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify ambiguous amide proton assignments .
  • Advanced MS/MS : Employ CID or MALDI-TOF/TOF to distinguish isobaric fragments and confirm substituent positions .

Q. What strategies are effective for improving the yield of the cyclopentenyl-aminobenzamide intermediate in multi-step syntheses?

  • Methodological Answer :
  • Reaction Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading). For example, a 2³ factorial design can optimize Pd-catalyzed coupling steps .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
  • Purification : Employ preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the intermediate from byproducts .

Q. How does the electronic nature of the 3-Oxidanylidene group influence the compound’s reactivity in biological assays?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO distributions and predict nucleophilic/electrophilic sites .
  • Comparative Studies : Synthesize analogs with substituent variations (e.g., 3-keto vs. 3-hydroxy) and assess bioactivity (e.g., enzyme inhibition IC₅₀) to correlate electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

  • Methodological Answer :
  • Scale-Up Challenges : Exothermic reactions (e.g., acyl chloride formation) require jacketed reactors with temperature control. Batch inhomogeneity in cyclization steps can reduce yield .
  • Mitigation : Transition to flow chemistry for hazardous steps (e.g., SOCl₂ activation) to improve safety and reproducibility. Use PAT (Process Analytical Technology) for real-time quality control .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.